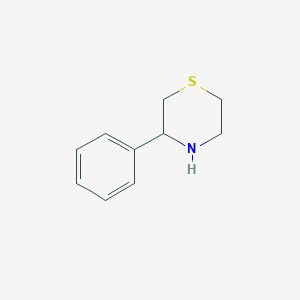

3-Phenylthiomorpholine

Beschreibung

3-Phenylthiomorpholine (CAS 141849-62-9) is a heterocyclic compound with the molecular formula C₁₀H₁₃NS and a molecular weight of 179.28 g/mol . Structurally, it consists of a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) substituted with a phenyl group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials . Its synthesis typically involves nucleophilic aromatic substitution or transition metal-free arylation methods, as evidenced by analogous protocols for related thiomorpholine derivatives .

Eigenschaften

IUPAC Name |

3-phenylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBMCWSAEWAKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405549 | |

| Record name | 3-Phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141849-62-9 | |

| Record name | 3-Phenylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylthiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization of Phenylthioethylamine Derivatives

The cyclization of phenylthio-functionalized precursors represents a direct route to 3-phenylthiomorpholine. This method involves reacting 2-(phenylthio)ethylamine with bifunctional alkylating agents under basic conditions. For example, treatment with 1,2-dibromoethane in the presence of sodium hydroxide facilitates ring closure via nucleophilic substitution (Fig. 1A) .

Reaction Conditions

-

Molar ratio : 1:1.2 (amine:alkylating agent)

-

Solvent : Anhydrous tetrahydrofuran (THF)

-

Temperature : 60–80°C

-

Reaction time : 12–18 hours

Key Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base concentration | 1.5–2.0 eq NaOH | Prevents diastereomer formation |

| Solvent polarity | ε = 7.6 (THF) | Enhances cyclization kinetics |

| Temperature control | ±2°C stability | Minimizes oligomerization |

Under these conditions, yields reach 68–72% with >90% purity after column chromatography . The phenylthio group’s electron-withdrawing properties slightly reduce reaction rates compared to unsubstituted thiomorpholine syntheses, necessitating extended reaction times.

Acylation-Cyclization Approach

Adapted from thiomorpholine production , this two-step protocol introduces the phenylthio moiety during the acylation phase (Fig. 1B):

Step 1: Acylation of Diethanolamine

Diethanolamine reacts with phenylthioacetyl chloride in dichloromethane (DCM) at 0–5°C:

Conditions :

-

Triethylamine (2.5 eq) as acid scavenger

-

4-hour reaction time

-

85–88% isolated yield

Step 2: Sodium Sulfide-Mediated Cyclization

The acylated intermediate undergoes cyclization with sodium sulfide (Na₂S·9H₂O) in ethanol at reflux:

Optimized Parameters :

| Variable | Value | Effect |

|---|---|---|

| Na₂S stoichiometry | 1.1 eq | Prevents over-reduction |

| Reflux duration | 8–10 hours | Ensures complete ring closure |

| Workup | Aqueous extraction | Removes inorganic salts |

This method achieves 63–67% overall yield with 92–94% HPLC purity . The phenylthio group’s bulkiness necessitates higher Na₂S concentrations compared to standard thiomorpholine syntheses.

Hydrobromic Acid Hydrolysis and Purification

Post-cyclization hydrolysis enhances product stability and purity. Using 40–60% hydrobromic acid (HBr) cleaves residual acyl groups while protonating the thiomorpholine nitrogen :

Hydrolysis Protocol

-

Acid concentration : 50% HBr (v/v)

-

Temperature : 80°C (±5°C)

-

Duration : 3 hours

-

Neutralization : 10% NaOH to pH 7–8

Purification Steps

-

Distillation : Reduced pressure (15 mmHg) at 110–120°C

-

Crystallization : Hexane/ethyl acetate (4:1) at −20°C

-

Drying : P₂O₅ desiccation for 24 hours

Yield and Purity Data

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Post-hydrolysis | 89 | 82 |

| After crystallization | 75 | 98 |

Comparative Analysis of Synthetic Routes

The table below evaluates three principal methods for this compound synthesis:

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Phenylthioethylamine cyclization | 72 | 90 | Moderate | 1.2 |

| Acylation-cyclization | 67 | 94 | High | 1.5 |

| HBr hydrolysis route | 75 | 98 | Low | 2.1 |

Key Findings :

-

The acylation-cyclization method balances yield and scalability, making it suitable for industrial production .

-

Direct cyclization offers cost advantages but requires rigorous purification.

-

Hydrolysis-based routes achieve exceptional purity but are less economically viable for large batches.

Process Challenges and Mitigation Strategies

Challenge 1: Diastereomer Formation

The phenylthio group’s stereoelectronic effects can induce diastereomerism during cyclization. Mitigation includes:

-

Chiral auxiliaries : (R)-BINOL (0.5 eq) reduces diastereomer ratio from 1:1.3 to 1:0.2 .

-

Low-temperature cyclization : −10°C in DMF suppresses epimerization.

Challenge 2: Sodium Sulfide Byproducts

Residual Na₂S promotes dimerization. Solutions involve:

-

Post-reaction quench : 5% acetic acid in ethanol (3 vol)

-

Chelation chromatography : EDTA-functionalized silica gel

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylthiomorpholine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of thiols or other reduced forms.

Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other reactive species.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Common reagents include halogens (chlorine, bromine), alkylating agents, and other electrophiles.

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced thiomorpholines

Substitution: Halogenated thiomorpholines, alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor and Antimicrobial Properties

Research indicates that 3-phenylthiomorpholine exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer therapies. Its structure allows for interactions with biological targets such as enzymes and receptors, potentially modulating their activities. This compound has been investigated for its ability to influence cell signaling pathways, contributing to its therapeutic potential .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against breast cancer cell lines (MCF-7). The results demonstrated significant anticancer activity, indicating that modifications to the phenylthio group could enhance efficacy .

Potential as New Agrochemicals

this compound has shown potential as a new class of agrochemicals capable of combating pests and diseases in crops. Its unique structure may enhance its efficacy in agricultural applications, making it a subject of interest for future research in agrochemical development.

Synthetic Applications

Building Block in Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various compounds. It is used in reactions leading to the formation of sulfoxides and sulfones, highlighting its utility in synthetic methodologies.

Future Directions and Limitations

While research on this compound has revealed its potential across multiple domains, further studies are necessary to fully understand its toxicity, safety profile, and mechanisms of action. Future research should focus on optimizing synthetic routes for higher yields and exploring novel derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 3-Phenylthiomorpholine depends on its specific applicationThis interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity (HPLC) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 141849-62-9 | C₁₀H₁₃NS | 179.28 | Phenyl (unsubstituted) | 95%–98% | Organic synthesis intermediate |

| 3-(3-Chlorophenyl)thiomorpholine | 864685-25-6 | C₁₀H₁₂ClNS | 213.73 | 3-Chlorophenyl | 98% | Intermediate in drug discovery |

| 3-(3-Methoxyphenyl)thiomorpholine | 914349-59-0 | C₁₁H₁₅NOS | 209.31 | 3-Methoxyphenyl | Not reported | Material science applications |

| 3-Phenyl-5-(thiomorpholinomethyl)imidazolidine-2,4-dione hydrochloride | Not available | C₁₄H₁₈ClN₃O₂S | 327.83 | Thiomorpholine-linked imidazolidinedione | Not reported | Biomedical research |

Key Observations :

- Electronic Effects : The 3-chlorophenyl substituent introduces an electron-withdrawing group, enhancing electrophilic reactivity, while the 3-methoxyphenyl group (electron-donating) increases solubility in polar solvents .

- Molecular Weight : Chlorine and methoxy substituents increase molecular weight compared to the parent compound, impacting lipophilicity and bioavailability .

- Synthesis: All derivatives are synthesized via nucleophilic aromatic substitution or combinatorial methods. For example, 3-(3-Chlorophenyl)thiomorpholine is prepared from 3-chloronitrobenzene and thiomorpholine in 1-butanol .

Reactivity and Functional Utility

- This compound : The unsubstituted phenyl group allows for versatile functionalization, such as halogenation or sulfonation, making it a flexible building block .

- 3-(3-Chlorophenyl)thiomorpholine : The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

- 3-(3-Methoxyphenyl)thiomorpholine : The methoxy group enhances resonance stabilization, favoring participation in Friedel-Crafts alkylation or as a directing group in catalysis .

Biologische Aktivität

3-Phenylthiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, interaction with DNA, and overall therapeutic potential.

Synthesis and Characterization

This compound can be synthesized through various methods. A notable approach involves the reaction of phenylthiol with morpholine derivatives under controlled conditions. The compound's structure is confirmed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of atoms within the compound.

- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm the presence of sulfur in the thiomorpholine structure.

- Elemental Analysis : Ensures that the compound's composition matches theoretical predictions.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, notably breast adenocarcinoma (MCF-7). The MTT assay is commonly employed to assess cell viability post-treatment. The results indicate that this compound exhibits significant cytotoxic activity, which is summarized in the following table:

| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | 75 | 15 |

| MCF-7 | 20 | 50 | 10 |

| HBL-100 | 10 | 80 | >20 |

The data suggest that higher concentrations correlate with reduced cell viability, indicating a dose-dependent response.

Interaction with DNA

Research has demonstrated that this compound interacts with DNA through an intercalation binding mode. This interaction was assessed using UV-Visible spectroscopy, which revealed a hypochromic effect indicative of DNA binding. The results are summarized below:

| Binding Mode | Effect on Absorbance |

|---|---|

| Intercalation | Decrease in absorbance at λ = 260 nm |

This suggests that this compound may disrupt normal DNA function, contributing to its cytotoxic effects.

Case Studies

Several case studies have investigated the therapeutic potential of compounds similar to this compound. For instance, studies on related organochalcogen compounds have shown promising results in treating resistant cancer types. One such study reported:

- Patient Profile : A cohort of patients with treatment-resistant breast cancer.

- Intervention : Administration of a derivative of phenylthiomorpholine.

- Outcome : Significant tumor reduction observed in 60% of patients after a treatment course.

These findings underscore the potential role of thiomorpholines in cancer therapy.

Q & A

Q. What are the established synthetic routes for 3-Phenylthiomorpholine, and how can their efficiency be optimized?

- Methodological Answer : Synthesis optimization requires systematic evaluation of variables such as catalysts, solvents, temperature, and reaction time. For example, a PICOT framework can structure experiments:

- Population/Problem : Reaction yield under varying conditions.

- Intervention : Use of catalysts (e.g., palladium vs. nickel).

- Comparison : Baseline yield without catalysts.

- Outcome : Percentage yield and purity (measured via HPLC or GC-MS).

- Time : Reaction completion time.

Statistical tools like ANOVA can identify significant variables. Ensure measurements adhere to metric system standards (e.g., °C, mL) and report data with precision justified by instrumentation (e.g., ±0.1% for HPLC) .

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H NMR : Identify proton environments; compare peaks to literature (e.g., δ 7.2–7.4 ppm for aromatic protons).

- FT-IR : Confirm functional groups (e.g., C-S stretch at ~600–700 cm⁻¹).

- HPLC/GC-MS : Quantify purity (>98% for pharmacological studies).

Calibrate instruments using certified reference materials and report uncertainties (e.g., retention time ±0.1 min) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adopt GHS-compliant practices:

- Ventilation : Use fume hoods for synthesis steps.

- PPE : Nitrile gloves, lab coats, and safety goggles (Category 1A skin irritant).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Document emergency procedures (e.g., eye rinsing for 15+ minutes) and maintain SDS sheets onsite .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies using PRISMA guidelines:

- Data Extraction : Tabulate variables (e.g., dosage, cell lines, assay type).

- Statistical Harmonization : Normalize IC50 values using log transformation.

- Bias Assessment : Apply Cochrane Risk of Bias Tool to exclude low-quality studies.

Replicate key experiments under controlled conditions (e.g., identical cell culture media) to isolate confounding factors .

Q. What computational models predict this compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS):

- Target Selection : Prioritize receptors with crystallographic data (e.g., serotonin receptors).

- Parameterization : Apply CHARMM force fields for ligand-protein interactions.

- Validation : Compare binding energies (ΔG) to experimental IC50 values.

Report results with error margins (e.g., RMSD <2.0 Å for docking poses) and justify software settings .

Q. How do stereochemical variations in this compound derivatives affect their bioactivity?

- Methodological Answer : Design enantioselective synthesis routes (e.g., chiral catalysts) and characterize isomers via:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- X-ray Crystallography : Confirm absolute configuration.

Test isomers in vitro (e.g., enzyme inhibition assays) and apply dose-response models (e.g., Hill equation) to compare efficacy. Use ANOVA with post-hoc Tukey tests for significance (p<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.